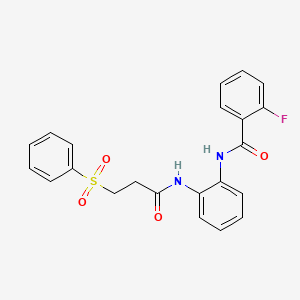

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-(benzenesulfonyl)propanoylamino]phenyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c23-18-11-5-4-10-17(18)22(27)25-20-13-7-6-12-19(20)24-21(26)14-15-30(28,29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNZBSLIQKDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: It is used in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Side Chain Complexity: The target compound’s phenylsulfonyl propanamido group introduces steric bulk and polarity compared to simpler analogs like ’s propanoylamino derivative. This may reduce solubility but enhance receptor binding specificity .

- Fluorine Positioning : Unlike AR04 (), where fluorine is part of a trifluoromethyl group, the target compound’s 2-fluoro placement on the benzoyl ring may influence electronic effects without excessive hydrophobicity .

Sulfonamide-Containing Compounds

Key Observations :

- Sulfonamide Role : The target compound’s phenylsulfonyl group may mimic L748337 () in facilitating hydrogen bonding with target proteins, though its propanamido linker provides greater conformational flexibility .

- Divergent Applications: Sulfonamides like mepronil () act as pesticides, whereas the target compound’s structure aligns more with therapeutic agents (e.g., receptor antagonists), highlighting how minor substituent changes dictate function .

Fluorinated Aromatic Compounds

Table 3: Fluorine Impact on Bioactivity

Key Observations :

Biological Activity

2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorine atom and a sulfonamide group, which are known to influence its biological activities. The chemical formula is , and it possesses unique properties that contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| Hep-2 | 3.25 | Induction of apoptosis | |

| P815 | 17.82 | Cell cycle arrest | |

| MCF-7 | 1.88 | CDK2 inhibition | |

| A549 | 26 | Autophagy induction | |

| HCT116 | 14.31 | Topoisomerase-IIa inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, making it a candidate for further development in oncology.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the S phase, which is crucial for DNA synthesis.

- Inhibition of Kinases : The compound demonstrates inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Case Studies

- Cytotoxicity Against Hep-2 and P815 Cell Lines : A study demonstrated that the compound exhibited significant cytotoxic potential with IC50 values indicating strong efficacy against these cell lines. The mechanism involved apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

- Testing on MCF-7 Cell Line : Another investigation revealed that the compound inhibited CDK2 with an IC50 value of 1.88 µM, suggesting its role in controlling cell proliferation in breast cancer cells.

- Autophagy Induction in A549 Cells : Research indicated that treatment with the compound led to autophagy without apoptosis in A549 lung cancer cells, showcasing its dual action mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.